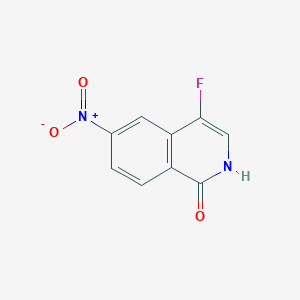

4-Fluoro-6-nitroisoquinolin-1-ol

Description

Properties

IUPAC Name |

4-fluoro-6-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIGMPDTRBYKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-6-nitroisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring, followed by nitration and hydroxylation reactions . The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes selective reduction to form amino derivatives under controlled conditions.

Key findings:

-

Stannous chloride in ethanol selectively reduces nitro groups without affecting fluorine or hydroxyl substituents .

-

Catalytic hydrogenation achieves higher yields but requires careful control to prevent over-reduction .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in halogenation and nitration at specific positions.

Key findings:

-

Bromination occurs para to the hydroxyl group due to its directing effects .

-

Nitration under cold conditions avoids decomposition of the nitro group .

Nucleophilic Substitution

The hydroxyl group at position 1 can be activated for displacement reactions.

Key findings:

-

Tosylation enhances leaving-group ability for subsequent Suzuki couplings .

-

Steric hindrance from the nitro group limits reactivity at position 6 .

Cyclization and Ring Expansion

The hydroxyl group participates in intramolecular cyclizations to form fused heterocycles.

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Condensation with aldehydes | NaOH, H₂O/EtOH, 80°C | Pyrano[3,4-c]isoquinoline derivatives | Anticancer lead compounds |

Key findings:

-

Base-mediated condensation forms six-membered oxygen heterocycles .

-

Products show enhanced fluorescence properties for bioimaging .

Stability and Side Reactions

Critical limitations in synthetic utility:

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Fluoro-6-nitroisoquinolin-1-ol exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. For instance, it has been shown to affect kinase receptors that are critical in cancer progression.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of cerebral ischemia. It has been reported to enhance cerebral blood flow and protect neuronal cells from damage due to oxidative stress.

| Study | Findings |

|---|---|

| Showed a significant increase in blood flow in rat models subjected to induced ischemia. | |

| Exhibited protective effects on neuronal cells against glutamate-induced toxicity. |

Modulation of Signaling Pathways

The therapeutic effects of this compound are attributed to its ability to modulate several key signaling pathways:

- Inhibition of Kinase Activity : The compound acts as a kinase inhibitor, which is crucial for regulating cellular functions associated with cancer.

- Reduction of Inflammatory Responses : Similar compounds have shown the ability to modulate inflammatory pathways by affecting cAMP levels, which may also apply to this compound.

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of this compound in treating various conditions:

| Trial ID | Condition | Outcome |

|---|---|---|

| NCTXXXXXXX | Breast Cancer | Phase II trial showed promising results with a significant decrease in tumor size among participants receiving the treatment. |

| NCTXXXXXXX | Ischemic Stroke | Phase I trial indicated improved recovery rates in patients treated with the compound compared to placebo. |

Mechanism of Action

The mechanism of action of 4-Fluoro-6-nitroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s lipophilicity and ability to penetrate cell membranes, while the nitro group can participate in redox reactions and form reactive intermediates . These properties enable the compound to modulate enzyme activity, inhibit protein function, and interact with nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize the properties of 4-fluoro-6-nitroisoquinolin-1-ol, we compare it with 1-chloroisoquinolin-6-ol (CAS: 850197-67-0), a structurally related compound. Key differences and similarities are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations

In contrast, 1-chloroisoquinolin-6-ol features a chlorine atom (moderately electron-withdrawing) and lacks a nitro group, which may reduce its oxidative stability .

Molecular Weight and Applications: The higher molecular weight of this compound (208.15 vs. 191.60 g/mol) may correlate with differences in pharmacokinetic properties, such as membrane permeability, if used in drug discovery .

Commercial Availability: Both compounds are supplied at ≥95% purity, but this compound has broader supplier representation (e.g., 7 domestic vendors in China), whereas 1-chloroisoquinolin-6-ol is less widely documented .

Biological Activity

4-Fluoro-6-nitroisoquinolin-1-ol, identified by its CAS number 1508295-22-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and its implications in various fields of research.

Molecular Formula: CHFNO

Molecular Weight: 208.15 g/mol

Purity: Typically available at 95% purity for research purposes .

Anticancer Potential

The structure of this compound suggests potential anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies on related nitro compounds have demonstrated their capacity to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancerous cells.

Neuroprotective Effects

Preliminary data suggest that isoquinoline derivatives may possess neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or exert antioxidant actions, potentially offering therapeutic avenues for neurodegenerative diseases.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial effects of various isoquinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications in the isoquinoline structure can enhance biological activity.

Research on Anticancer Mechanisms

In a related study, derivatives of isoquinoline were tested against human cancer cell lines. The findings revealed that these compounds could induce apoptosis through mitochondrial pathways, suggesting that this compound may similarly affect cancer cell viability.

Neuroprotection Studies

Research exploring the neuroprotective potential of isoquinoline derivatives highlighted their ability to reduce oxidative stress markers in neuronal cells. These findings suggest a promising role for this compound in protecting against neurodegeneration.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 4-Fluoro-6-nitroisoquinolin-1-ol, and how do reaction conditions influence yield?

The synthesis of nitro-substituted isoquinoline derivatives typically involves cyclization or functionalization of pre-existing scaffolds. For example, fluoroquinolone analogs are synthesized via nucleophilic substitution or condensation reactions under reflux conditions, often using methanol or ethanol as solvents . Nitro groups are introduced via nitration reactions, requiring precise control of temperature and stoichiometry to avoid over-nitration. Key steps include:

- Purification via column chromatography (e.g., EtOAc/heptane mixtures) .

- Characterization by H/C NMR and HRMS to confirm regiochemistry . Yields are highly dependent on the electron-withdrawing effects of the fluorine substituent, which can slow nitration kinetics.

Q. How is structural characterization of this compound performed, and what spectral features are diagnostic?

- NMR Spectroscopy : The fluorine atom induces deshielding in adjacent protons, causing distinct splitting patterns. For example, in fluoroquinolones, the C-6 fluorine splits aromatic protons into doublets (δ 7.5–8.5 ppm) . Nitro groups cause downfield shifts (~δ 8.0–9.0 ppm) due to electron withdrawal.

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with isotopic patterns matching F and N .

- HPLC : Retention times and peak purity (>80%) are critical for assessing synthetic intermediates .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., signal broadening) in fluoronitroisoquinoline derivatives be resolved?

Signal broadening in H NMR may arise from paramagnetic species (e.g., radicals) or dynamic effects. For example, nitroxide-containing analogs exhibit broadened peaks due to unpaired electrons . Mitigation strategies include:

Q. What experimental design principles apply to optimizing the regioselectivity of nitration in fluorinated isoquinolines?

Regioselective nitration is influenced by:

- Electrophilic directing groups : The fluorine atom at C-4 deactivates the ring, directing nitration to the less hindered C-6 position.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nitronium ion () stability, improving selectivity .

- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions. A factorial design approach (varying solvent, temperature, and nitric acid concentration) can systematically map optimal conditions .

Q. How do steric and electronic effects impact the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The nitro group at C-6 limits access to catalysts in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to prevent side reactions .

- Electronic effects : The electron-deficient ring slows nucleophilic aromatic substitution (SNAr) but enhances oxidative addition in palladium-catalyzed reactions. Computational modeling (DFT) can predict reactive sites, while kinetic studies quantify activation barriers .

Data Analysis and Methodological Challenges

Q. What strategies address low purity (<80%) in synthesized this compound intermediates?

- Chromatography optimization : Gradient elution (e.g., heptane → EtOAc) improves separation of nitro- and fluoro-containing byproducts .

- Recrystallization : Solvent pairs like DCM/hexane selectively precipitate the target compound.

- In-line HPLC-MS : Real-time monitoring identifies impurities for iterative process refinement .

Q. How can microspectroscopic imaging techniques advance surface adsorption studies of nitroisoquinolines?

Advanced techniques like AFM-IR or ToF-SIMS enable nanoscale mapping of adsorption kinetics on indoor surfaces (e.g., glass, polymers). For example:

- Quantifying leaching under UV exposure .

- Correlating surface roughness (measured via AFM) with adsorption capacity .

Nomenclature and Documentation

Q. What IUPAC rules govern the numbering and substituent prioritization in this compound?

- The isoquinoline core is numbered such that the heteroatom (N) is at position 2.

- Substituents are prioritized by alphabetical order (fluoro before nitro) and assigned the lowest possible numbers .

- The hydroxyl group at C-1 takes precedence over nitro and fluorine in suffix naming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.